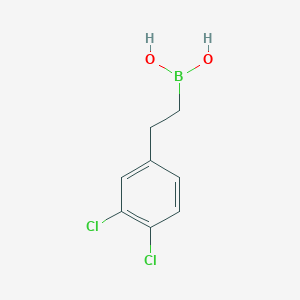
(3,4-Dichlorophenethyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dichlorophenethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenethyl group substituted with chlorine atoms at the 3 and 4 positions. This compound is part of the larger class of boronic acids, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3,4-Dichlorophenethyl)boronic acid involves the hydroboration of an appropriate alkene or alkyne precursor. This process typically includes the addition of a boron-hydrogen bond across the carbon-carbon multiple bond, followed by oxidation to yield the boronic acid. Another common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate, under low-temperature conditions to prevent over-alkylation .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs large-scale hydroboration processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction environments to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dichlorophenethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions yield boronic esters or borates .
Wissenschaftliche Forschungsanwendungen
(3,4-Dichlorophenethyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3,4-Dichlorophenethyl)boronic acid primarily involves its ability to form covalent bonds with target molecules. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds. In biological applications, the boronic acid group can interact with diols and other nucleophilic groups, forming reversible covalent complexes that are useful in sensing and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- (3,4-Difluorophenethyl)boronic acid
- (3,4-Dimethoxyphenethyl)boronic acid
Uniqueness
(3,4-Dichlorophenethyl)boronic acid is unique due to the presence of chlorine atoms at the 3 and 4 positions on the phenethyl group. This substitution can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications .
Eigenschaften
Molekularformel |
C8H9BCl2O2 |
|---|---|
Molekulargewicht |
218.87 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)ethylboronic acid |
InChI |
InChI=1S/C8H9BCl2O2/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-2,5,12-13H,3-4H2 |
InChI-Schlüssel |
SDZPETLZRADZJG-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC1=CC(=C(C=C1)Cl)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


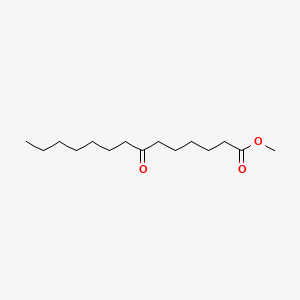
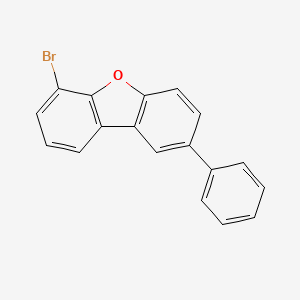
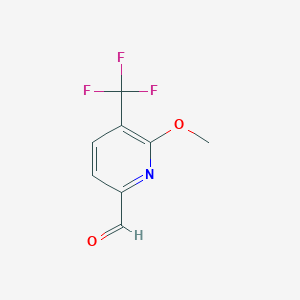
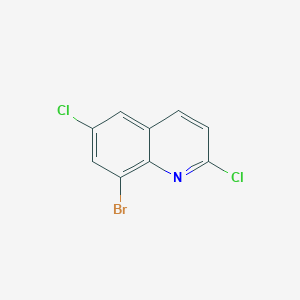
![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)

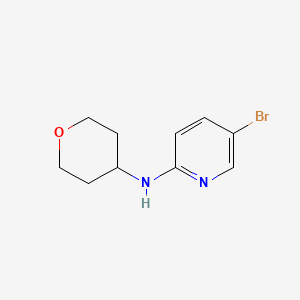
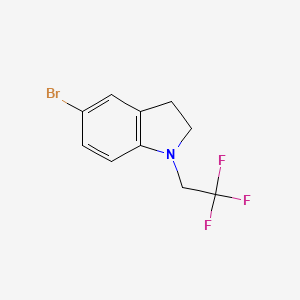
![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)

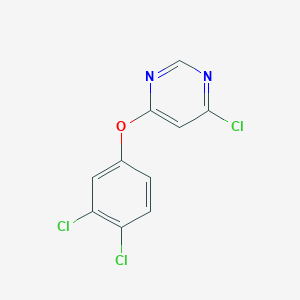
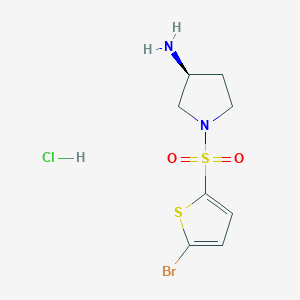
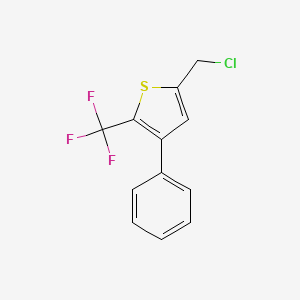
![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)
